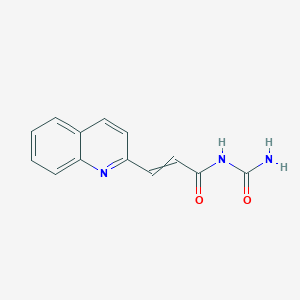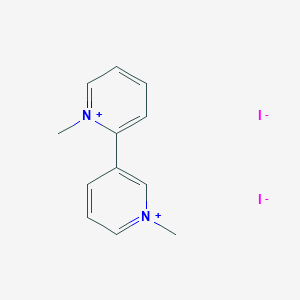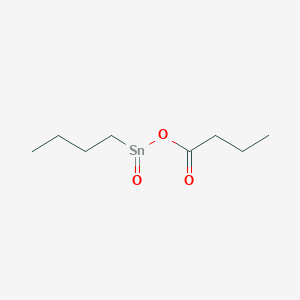![molecular formula C16H10Cl2N2S B14502339 N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride CAS No. 64343-57-3](/img/structure/B14502339.png)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with benzenecarboximidoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dry toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The aromatic rings in the compound can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloride, while oxidation and reduction can lead to changes in the oxidation state of the thiazole ring.
科学的研究の応用
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide: Shares a similar thiazole ring structure but differs in the functional groups attached to the ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with bromophenyl and chloroacetamide groups.
Uniqueness
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
64343-57-3 |
|---|---|
分子式 |
C16H10Cl2N2S |
分子量 |
333.2 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C16H10Cl2N2S/c17-13-8-6-11(7-9-13)14-10-21-16(19-14)20-15(18)12-4-2-1-3-5-12/h1-10H |
InChIキー |
IQAUHISYEYLCPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)


![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)


![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)







